

(Diethylamino)acetone chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (Diethylamino)acetone

Cat. No.: B156032

[Get Quote](#)

An In-depth Technical Guide to **(Diethylamino)acetone**: Properties, Synthesis, and Applications

Introduction

(Diethylamino)acetone, systematically known as 1-(diethylamino)propan-2-one, is a versatile bifunctional organic compound featuring both a ketone and a tertiary amine group.^{[1][2]} This unique structural arrangement makes it a valuable intermediate in various fields of organic synthesis, including the preparation of dyes, colorants, and fluorescent whitening agents.^[1] Its utility also extends to industrial applications such as metal surface treatment in electroplating and the formulation of corrosion inhibitors.^[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and handling protocols, tailored for researchers and professionals in drug development and chemical sciences.

Chemical and Physical Properties

The physicochemical properties of **(Diethylamino)acetone** are fundamental to its handling, application, and reaction chemistry. It presents as a clear yellow to brown liquid with a characteristic pungent odor.^{[1][3]} Its solubility in water and common organic solvents like alcohols and ethers enhances its utility as a reagent in a variety of reaction media.^[1]

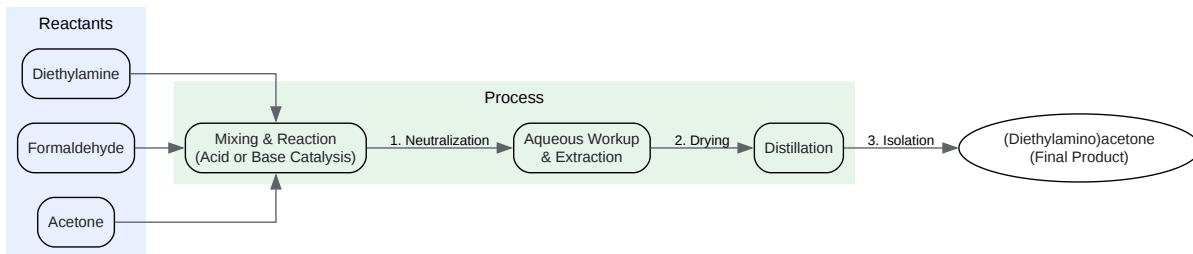
Property	Value	Source(s)
Molecular Formula	C ₇ H ₁₅ NO	[1] [2] [3] [4]
Molecular Weight	129.20 g/mol	[2] [3]
Appearance	Clear yellow to brown liquid	[3]
Density	0.832 g/mL at 25 °C	[1] [3] [4]
Boiling Point	64 °C at 16 mmHg	[1] [3] [4]
Flash Point	38 °C (100.4 °F) - closed cup	
Refractive Index (n ²⁰ /D)	1.425	[1] [3] [4]
pKa (Predicted)	8.47 ± 0.25	[1] [4]
Storage Temperature	2-8°C	[1] [3] [4]

Structure and Identification

Correctly identifying a chemical entity is paramount for experimental reproducibility and safety. **(Diethylamino)acetone** is cataloged under several identifiers across chemical databases.

- IUPAC Name: 1-(diethylamino)propan-2-one[\[2\]](#)
- CAS Number: 1620-14-0[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- EC Number: 216-583-1[\[1\]](#)[\[3\]](#)
- Synonyms: 1-(Diethylamino)-2-propanone, N,N-Diethylaminoacetone[\[1\]](#)[\[3\]](#)[\[4\]](#)
- InChI: InChI=1S/C7H15NO/c1-4-8(5-2)6-7(3)9/h4-6H2,1-3H3[\[2\]](#)
- InChIKey: GDXMMBDEMOUTNS-UHFFFAOYSA-N[\[2\]](#)
- SMILES: CCN(CC)CC(C)=O

Figure 1: Chemical Structure of **(Diethylamino)acetone**


Synthesis and Reactivity

Synthesis

(Diethylamino)acetone is typically prepared via a condensation reaction. One common method involves the reaction of diethylamine with chloroacetone. Another approach, analogous to the Mannich reaction, involves the condensation of diethylamine, formaldehyde (or paraformaldehyde), and acetone.^{[1][5]} The Mannich reaction is a cornerstone of organic synthesis for producing β -amino carbonyl compounds. The causality behind this reaction lies in the formation of an electrophilic Eschenmoser's salt-like intermediate from the amine and formaldehyde, which then undergoes electrophilic addition to the enol or enolate form of the ketone (acetone).

Illustrative Synthesis Workflow: Mannich-Type Reaction

The following diagram illustrates the general workflow for synthesizing a β -amino ketone, which is the structural class to which **(Diethylamino)acetone** belongs.

[Click to download full resolution via product page](#)

Figure 2: Generalized Synthesis Workflow

Reactivity

The reactivity of **(Diethylamino)acetone** is dictated by its two functional groups:

- **Ketone Carbonyl Group:** The carbonyl group is susceptible to nucleophilic attack and can participate in condensation reactions. For example, under alkaline conditions, it can react

with carboxylic acids or their derivatives.[1] It can also be reduced to the corresponding secondary alcohol, 1-(diethylamino)propan-2-ol.[4]

- **Tertiary Amine:** The nitrogen atom possesses a lone pair of electrons, rendering it basic ($pK_a \approx 8.47$) and nucleophilic.[1][4] It can be protonated by acids to form ammonium salts or quaternized with alkyl halides. This basicity is crucial for its catalytic activity in certain applications.[1]

Spectroscopic Profile

Spectroscopic analysis is essential for structure elucidation and purity assessment. While specific spectra are not provided in the search results, the expected data can be expertly inferred from the molecule's structure.

- **Infrared (IR) Spectroscopy:** The IR spectrum is expected to show characteristic absorption bands. A strong, sharp peak around 1715 cm^{-1} would confirm the presence of the C=O (ketone) stretch.[6] Bands in the $2800\text{-}3000\text{ cm}^{-1}$ region would correspond to C-H stretching of the alkyl groups. A C-N stretching vibration would likely appear in the $1000\text{-}1250\text{ cm}^{-1}$ range.[7]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ^1H NMR: The proton NMR would be complex but predictable. A triplet-quartet system would be expected for the two ethyl groups (a triplet around 1.0 ppm for the $-\text{CH}_3$ and a quartet around 2.5 ppm for the $-\text{NCH}_2-$). A singlet for the methyl group adjacent to the carbonyl would appear downfield, likely around 2.1 ppm. The methylene group between the nitrogen and the carbonyl ($-\text{NCH}_2\text{CO}-$) would appear as a singlet further downfield, perhaps around 3.2 ppm, due to the influence of both electronegative atoms.
 - ^{13}C NMR: The carbon spectrum would show distinct signals for each carbon environment. The carbonyl carbon would be the most deshielded, appearing far downfield ($\delta > 200$ ppm).[8] The carbons attached to the nitrogen would be in the 40-60 ppm range, while the methyl carbons would be the most upfield.
- **Mass Spectrometry (MS):** In an Electron Impact (EI) mass spectrum, the molecular ion peak (M^+) would be observed at $m/z = 129$.[2] A prominent fragmentation pattern would be the alpha-cleavage adjacent to the nitrogen atom, leading to a stable iminium ion fragment at

$m/z = 86$ ($[M - CH_3CO]^+$). Another likely fragmentation is the McLafferty rearrangement if sterically feasible, or cleavage next to the carbonyl group.

Safety and Handling

(Diethylamino)acetone is a flammable liquid and poses several health hazards, necessitating strict safety protocols in a laboratory or industrial setting.[\[2\]](#)

GHS Hazard Classification

Hazard Class	Code	Description	Source(s)
Flammable Liquids	H226	Flammable liquid and vapor	[2]
Skin Corrosion/Irritation	H315	Causes skin irritation	[2]
Serious Eye Damage/Irritation	H319	Causes serious eye irritation	[2]
Specific Target Organ Toxicity (Single Exposure)	H335	May cause respiratory irritation	[2]

Handling and Storage Protocol

- Ventilation: Always handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[\[1\]](#)
- Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles with a face shield.[\[1\]](#) A respirator with an appropriate filter may be necessary for high-concentration exposures.
- Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition. [\[1\]](#) Use non-sparking tools and take precautionary measures against static discharge.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, typically between 2-8°C.[\[1\]](#)[\[3\]](#)[\[4\]](#) Keep away from oxidizing agents.[\[1\]](#)

- First Aid:
 - Eyes: In case of contact, immediately rinse with plenty of water for at least 15 minutes and seek medical advice.[\[1\]](#)
 - Skin: Wash off with soap and plenty of water. Remove contaminated clothing.
 - Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

References

- Diethylaminoacetone - ChemBK. (2024).
- **(Diethylamino)acetone | C7H15NO | CID 74176** - PubChem. (n.d.). Retrieved from National Institutes of Health, PubChem website. [\[Link\]](#)
- 1-diethylamino-3-butanone - Organic Syntheses Procedure. (n.d.).
- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.).
- Spec Ir NMR Spectra Tables PDF. (n.d.).
- CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chembk.com [chembk.com]
- 2. [\(Diethylamino\)acetone | C7H15NO | CID 74176](https://pubchem.ncbi.nlm.nih.gov/compound/74176) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [DIETHYLAminoACETONE CAS#: 1620-14-0](https://amp.chemicalbook.com/1620-14-0.html) [amp.chemicalbook.com]
- 4. [DIETHYLAminoACETONE | 1620-14-0](https://amp.chemicalbook.com/1620-14-0.html) [chemicalbook.com]
- 5. [Organic Syntheses Procedure](https://orgsyn.org) [orgsyn.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. scribd.com [scribd.com]

- 8. lehigh.edu [lehigh.edu]
- To cite this document: BenchChem. [(Diethylamino)acetone chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b156032#diethylamino-acetone-chemical-properties\]](https://www.benchchem.com/product/b156032#diethylamino-acetone-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com